sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
The compound sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzoxadiazole moiety, and a furodioxaphosphinin ring system, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves multiple steps, starting with the preparation of the purine base and the benzoxadiazole moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The temperature and reaction time are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines.
Scientific Research Applications
Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential as a fluorescent marker due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzoxadiazole moiety may also contribute to its fluorescent properties, allowing it to be used as a marker in biological studies.
Comparison with Similar Compounds
Similar Compounds
Sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol: This compound is unique due to its specific structure and combination of functional groups.
Other Purine Derivatives: Compounds with similar purine bases but different substituents.
Benzoxadiazole Compounds: Molecules containing the benzoxadiazole moiety but lacking the purine base.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base, a benzoxadiazole moiety, and a furodioxaphosphinin ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C18H17N9NaO9PS |
---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C18H18N9O9PS.Na/c19-15-12-16(22-6-21-15)26(17-13(28)14-9(34-17)5-33-37(31,32)35-14)18(23-12)38-4-3-20-7-1-2-8(27(29)30)11-10(7)24-36-25-11;/h1-2,6,9,13-14,17,20,28H,3-5H2,(H,31,32)(H2,19,21,22);/q;+1/p-1/t9-,13-,14-,17-;/m1./s1 |
InChI Key |
KQPZJPTUFDWJIG-GBIKJYCISA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])N)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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